ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride
Description
Ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with a methyl substituent at the 3-position and an ethyl ester at the 2-position. The stereochemistry (2S,3R) is critical for its biological and physicochemical properties. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form. This compound is primarily utilized in pharmaceutical research, particularly in the development of enzyme inhibitors and chiral intermediates .
Properties
IUPAC Name |
ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-11-8(10)7-6(2)4-5-9-7;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFKZSBQNMVAK-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@@H](CCN1)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride typically involves the enantioselective synthesis of the pyrrolidine ring. One common method starts with the preparation of (2S,3R)-3-methylglutamate derivatives, which are then cyclized to form the pyrrolidine ring. The hydrochloride salt is formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces various amine derivatives.
Scientific Research Applications
Ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, where it can either inhibit or activate their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The table below highlights key structural analogs and their differences:
*Calculated based on molecular formula.
Key Differences in Physicochemical Properties
- Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-salt analogs (e.g., ethyl pyrrolidine-3-carboxylate, CAS 72925-15-6) .
- Steric and Electronic Effects : The ethyl ester at C2 in the target compound may influence steric hindrance and electronic distribution differently than methyl esters (e.g., methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate hydrochloride) .
- Stereochemical Impact : The 2S,3R configuration distinguishes the target compound from diastereomers like (2S,3S)-3-ethyl analogs, which could exhibit divergent binding affinities in biological systems .
Pharmacological and Industrial Relevance
- Chiral Intermediates : The stereospecificity of the target compound makes it valuable in asymmetric synthesis, akin to Boc-protected analogs (e.g., ethyl 1-Boc-4,4-difluoropyrrolidine-2-carboxylate, ) .
Research and Market Insights
- Commercial Availability : Suppliers like Synthonics Research Laboratories () and ECHEMI () offer pyrrolidine derivatives for research, indicating established demand .
- Regulatory Considerations : Safety data for analogs (e.g., methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, ) recommend storage at 2-8°C and handling with appropriate precautions .
Q & A
Q. What are the recommended synthetic routes for ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate hydrochloride?
Methodological Answer: The synthesis of this chiral pyrrolidine derivative typically involves stereoselective strategies. A plausible route includes:
- Step 1 : Formation of the pyrrolidine ring via cyclization of a suitably protected amino acid precursor, such as a proline analog, to ensure stereochemical control at the (2S,3R) positions.
- Step 2 : Esterification of the carboxylate group using ethanol under acidic conditions.
- Step 3 : Hydrochloride salt formation via treatment with HCl in a non-aqueous solvent (e.g., diethyl ether).
Key considerations include the use of chiral auxiliaries or catalysts to maintain stereochemical integrity. Similar esterification and salt-formation steps are detailed in pharmaceutical impurity synthesis protocols .
Q. How can the stereochemistry of ethyl (2S,3R)-3-methylpyrrolidine-2-carboxylate hydrochloride be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : The gold standard for absolute stereochemical determination, as demonstrated for structurally related pyrrolidine derivatives (e.g., (2S,3R,4R,5R)-3,4-dihydroxyproline) .
- Chiral NMR Analysis : Use of chiral shift reagents (e.g., Eu(hfc)₃) or advanced 2D NMR techniques (e.g., NOESY) to resolve diastereotopic protons.
- Optical Rotation : Compare experimental values with literature data for analogous compounds.
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store in a desiccator under inert gas (argon/nitrogen) due to potential hydrolysis of the ester group.
- Temperature : Long-term stability is enhanced at –20°C, as recommended for hygroscopic hydrochloride salts in pharmaceutical reference standards .
- Light Sensitivity : Protect from UV exposure to prevent degradation of the pyrrolidine ring.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using B3LYP/6-31G* basis sets).
- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations, as rigid computational models may misrepresent equilibrium states.
- Collaborative Analysis : Integrate crystallographic data (e.g., X-ray) to anchor structural interpretations, as done for proline analogs .
Q. What computational strategies can optimize reaction yields for stereoselective synthesis?
Methodological Answer:
- Reaction Path Search : Employ quantum chemical calculations (e.g., artificial force-induced reaction method) to identify low-energy transition states and intermediates .
- Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity.
- Machine Learning : Train models on existing pyrrolidine synthesis data to recommend optimal catalysts (e.g., chiral Brønsted acids) and conditions.
Q. How can impurity profiles in synthesized batches be systematically analyzed?
Methodological Answer:
- HPLC-MS : Utilize a C18 column (5 µm, 250 × 4.6 mm) with a gradient mobile phase (e.g., 0.1% TFA in water/acetonitrile) and MS detection to identify trace impurities. Calibrate against reference standards like ethylphenidate hydrochloride .
- NMR Spiking : Add authentic impurity samples (e.g., diastereomers or ester hydrolysis byproducts) to confirm peak assignments.
- Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to profile degradation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
